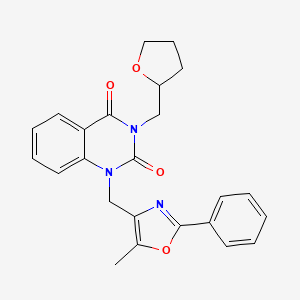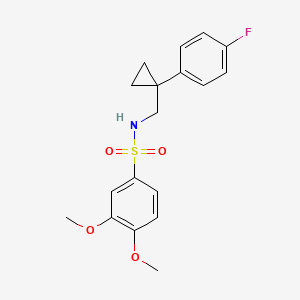![molecular formula C18H16FNO3S2 B2880161 N-(benzo[b]thiophen-5-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941950-80-7](/img/structure/B2880161.png)
N-(benzo[b]thiophen-5-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[b]thiophen-5-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, also known as BTF-5, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood sugar levels in patients with diabetes. In recent years, BTF-5 has gained attention for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Sensing
The development of reaction-based fluorescent probes for the selective detection of toxic benzenethiols over biologically active aliphatic thiols highlights the application of related chemical structures in environmental and biological sciences. These probes utilize intramolecular charge transfer pathways for discrimination, demonstrating high selectivity and sensitivity, which are crucial for monitoring thiophenols in water samples, suggesting potential environmental monitoring applications (Wang et al., 2012).
Molecular Electronics
In the domain of molecular electronics, simple and accessible aryl bromides, including those related to the target compound, serve as useful building blocks for creating molecular wires through efficient synthetic transformations. These developments underscore the significance of such structures in crafting the next generation of electronic materials (Stuhr-Hansen et al., 2005).
Pharmacological Innovations
Explorations in pharmacology reveal the synthesis of derivatives aiming at enhancing selectivity and potency for specific receptors, illustrating the therapeutic potential of these chemical structures. For instance, studies have focused on creating selective cyclooxygenase-2 inhibitors by modifying the sulfonamide group, leading to compounds with promising applications in treating inflammation and pain (Hashimoto et al., 2002).
Material Science
Research on polyimides derived from thiophenyl-substituted benzidines, including those related to the target compound, demonstrates their potential in producing materials with high refractive indices and low birefringence. These properties are vital for applications in optoelectronics and photonics, where transparent and high-performance materials are required (Tapaswi et al., 2015).
Environmental and Biological Monitoring
The synthesis of compounds for selective MT2 receptor ligands and their pharmacological evaluation reveals the application of these chemical structures in medicinal chemistry, particularly in developing treatments for disorders related to melatonin receptors. Such research paves the way for new therapeutic agents with improved selectivity and efficacy (Mesangeau et al., 2011).
Eigenschaften
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c19-14-3-6-16(7-4-14)25(22,23)11-1-2-18(21)20-15-5-8-17-13(12-15)9-10-24-17/h3-10,12H,1-2,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUQTPQMIQRCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

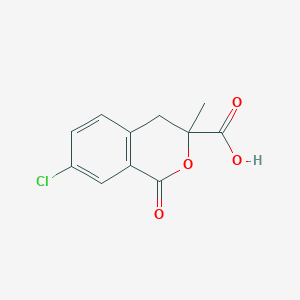
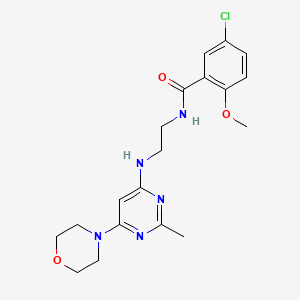
![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)
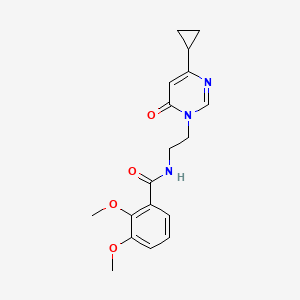
![5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione](/img/structure/B2880085.png)
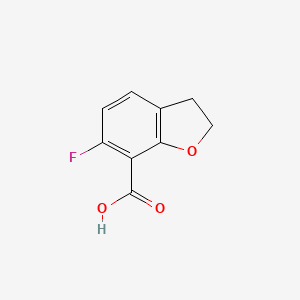

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2880090.png)

![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)
![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)
